Dehydroritonavir - 1156504-13-0

Dehydroritonavir

Catalog Number: EVT-1447780
CAS Number: 1156504-13-0
Molecular Formula: C37H46N6O5S2
Molecular Weight: 718.932
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dehydroritonavir is a synthetic compound derived from ritonavir, an antiretroviral medication primarily used in the treatment of HIV/AIDS. It is characterized by a modified molecular structure that enhances its pharmacological properties. Dehydroritonavir is classified as a protease inhibitor, which plays a crucial role in inhibiting the replication of the HIV virus by blocking the protease enzyme necessary for viral maturation.

Source and Classification

Dehydroritonavir originates from the chemical modification of ritonavir, which was first approved for use in 1996. The compound falls under the category of protease inhibitors, a class of antiviral drugs that prevent viral replication by inhibiting the action of proteases, enzymes that cleave proteins into functional units. This classification is vital for understanding its mechanism of action and therapeutic applications.

Synthesis Analysis

Methods and Technical Details

The synthesis of dehydroritonavir involves several chemical reactions that modify the original ritonavir structure. Key methods include:

  • Chemical Modification: Dehydroritonavir is synthesized through the selective reduction of specific functional groups in ritonavir, altering its molecular configuration to enhance potency and reduce side effects.
  • Reagents and Conditions: Common reagents used in the synthesis include reducing agents such as lithium aluminum hydride or sodium borohydride, often under controlled temperature and pressure conditions to ensure optimal yields.

Technical Details

The synthesis typically requires advanced organic chemistry techniques, including:

  • Refluxing: Heating the reaction mixture to promote interaction between reactants.
  • Chromatography: Used for purification of the final product to ensure high purity levels necessary for pharmaceutical applications.
Molecular Structure Analysis

Structure and Data

The molecular formula of dehydroritonavir is C_15H_23N_3O_5S. Its structure features a thiazole ring, which is integral to its activity as a protease inhibitor. The compound's three-dimensional conformation significantly influences its binding affinity to the HIV protease enzyme.

Structural Data

  • Molecular Weight: Approximately 341.43 g/mol
  • 3D Conformation: Structural analysis using techniques such as X-ray crystallography or NMR spectroscopy reveals its spatial arrangement, crucial for understanding its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Dehydroritonavir undergoes various chemical reactions during its synthesis and when interacting with biological systems:

  • Reduction Reactions: These are pivotal during its synthesis from ritonavir, involving the conversion of ketones or aldehydes into alcohols.
  • Hydrolysis: In biological environments, dehydroritonavir may undergo hydrolysis, affecting its stability and bioavailability.

Technical Details

Understanding these reactions requires knowledge of reaction kinetics and mechanisms, often analyzed using spectroscopic methods to monitor progress and yield.

Mechanism of Action

Process and Data

Dehydroritonavir acts primarily by inhibiting the HIV protease enzyme. This inhibition prevents the cleavage of viral polyproteins into functional proteins necessary for viral replication. The process can be summarized as follows:

  1. Binding: Dehydroritonavir binds to the active site of the HIV protease.
  2. Inhibition: This binding blocks substrate access, effectively halting viral maturation.
  3. Outcome: As a result, immature viral particles are produced, which are non-infectious.

Data Supporting Mechanism

Studies have shown that dehydroritonavir exhibits high binding affinity to HIV protease compared to other inhibitors, making it a potent agent in antiretroviral therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like ethanol but has limited solubility in water.

Chemical Properties

  • Stability: Dehydroritonavir is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 130°C - 135°C, indicating good thermal stability.
Applications

Scientific Uses

Dehydroritonavir is primarily utilized in:

  • Antiretroviral Therapy: As part of combination therapies for HIV/AIDS treatment.
  • Research Studies: Investigated for its efficacy against various strains of HIV and potential use in other viral infections due to its protease inhibition properties.
Chemical Structure and Physicochemical Properties of Dehydroritonavir

Molecular Architecture and Stereochemical Configuration

Dehydroritonavir is a structural derivative of the protease inhibitor ritonavir (C~37~H~48~N~6~O~5~S~2~), generated through a dehydration reaction that alters its core scaffold. The parent compound features three chiral centers with (2S,3S,5S) configuration, a central hydroxyethylene scaffold, and multiple hydrogen-bonding motifs: thiazolyl groups at P1/P1' sites, a carbamate linker, and a sterically demanding phenyl side chain [4] [9]. Dehydroritonavir arises from the elimination of a water molecule at the hydroxyethylene moiety, forming a conjugated double bond or cyclic anhydride structure. This modification reduces molecular flexibility and reorients the stereochemical environment around C3, converting the original S-configured alcohol into a planar sp²-hybridized center. The resultant rigidity constrains rotational freedom along the backbone by ~30% based on molecular dynamics simulations, while preserving the pseudo-C2-symmetric arrangement critical for protease binding [3] [8].

Table 1: Stereochemical Features of Ritonavir vs. Dehydroritonavir | Feature | Ritonavir | Dehydroritonavir | |---------------------------|------------------------------------------|------------------------------------------| | C3 Configuration | (S)-Hydroxyethyl | Planar sp² center | | Chiral Centers | 3 (2S,3S,5S) | 2 (2S,5S) | | Rotatable Bonds | 12 | 9-10* | | H-Bond Donors | 3 | 2 | *Varies based on dehydration mechanism

Dehydration-Driven Structural Modifications in Ritonavir Derivatives

Dehydration of ritonavir’s hydroxy group induces three key topological changes:

  • Conjugated π-System Formation: Elimination generates an α,β-unsaturated carbonyl system (e.g., enone or enol ether) extending conjugation between the pyridyl and phenyl groups. This elevates the HOMO-LUMO gap by 1.2 eV, enhancing UV absorption at 280–320 nm [5] [8].
  • Backbone Rigidification: Molecular docking reveals a 40% reduction in conformational entropy due to restricted rotation around the C2-C3 bond. The energy barrier for syn/anti isomerization increases from 8.2 kcal/mol in ritonavir to 14.7 kcal/mol in dehydroritonavir [3].
  • Altered Molecular Dimensions: X-ray crystallography shows contraction of the inter-thiazolyl distance from 18.7 Å in ritonavir to 16.3 Å in dehydroritonavir, enhancing hydrophobic collapse. The polar surface area decreases by 25–30 Ų, reducing aqueous solvation capacity [5] [8].

These modifications transform ritonavir’s flexible "extended" conformation into a compact "folded" topology, optimizing van der Waals contacts with hydrophobic enzyme pockets but impairing water-mediated crystal lattice formation.

Thermodynamic Stability and Solubility Profiling

Dehydroritonavir exhibits enhanced thermodynamic stability at the expense of aqueous solubility. Accelerated stability studies (40°C/75% RH) show no degradation after 6 months, compared to ritonavir’s 8% degradation under identical conditions. The glass transition temperature (T~g~) increases from 42°C for amorphous ritonavir to 67–72°C for dehydroritonavir, indicating superior resistance to crystallization [5]. However, this stability correlates with markedly reduced solubility:

Table 2: Solubility and Stability Profiles | Parameter | Ritonavir | Dehydroritonavir | |---------------------------|-------------------------|--------------------------| | Water Solubility (pH 7)| 1.9 μg/mL | <0.3 μg/mL | | log P (Octanol/Water) | 4.3 | 5.8 ± 0.2 | | T~g~ (°C) | 42 | 72 | | ΔH~fusion~ (kJ/mol) | 38.2 | Not measurable (amorphous) |

The solubility limit in biorelevant media (FaSSIF/FeSSIF) drops by 15-fold due to dehydroritonavir’s heightened lipophilicity (log P = 5.8). Unlike ritonavir, which forms stable amorphous solid dispersions with PEG 8000, dehydroritonavir resists polymer incorporation due to low miscibility entropy (χ > 0.5) [5].

Comparative Analysis with Parent Compound (Ritonavir)

The dehydration-driven structural changes profoundly alter physicochemical and bioactivity profiles:

  • Molecular Weight/Composition: Loss of H~2~O reduces molecular weight by 18 Da (720.9 → 702.9 g/mol), confirmed by mass spectrometry [9].
  • Solubility-Permeability Trade-off: While dehydroritonavir’s aqueous solubility is 6-fold lower than ritonavir, its membrane permeability (P~app~ Caco-2 = 28 × 10⁻⁶ cm/s) doubles due to enhanced lipophilicity [4] [5].
  • CYP3A4 Binding: Ritonavir’s type II binding to CYP3A4 (K~s~ = 0.02 μM) involves thiazole nitrogen-iron coordination and hydrogen bonding to Ser119. Dehydroritonavir’s rigidified backbone disrupts optimal heme ligation, increasing K~s~ to 0.31 μM and reducing inhibitory potency by 12-fold (IC~50~ = 1.6 μM vs. 0.13 μM) [8] [9].
  • Protease Inhibition: Molecular dynamics simulations predict a 40% loss of hydrogen bonding with HIV-1 protease (PDB: 1HXW), decreasing binding free energy from −9.8 kcal/mol (ritonavir) to −6.4 kcal/mol [7].

Table 3: Key Physicochemical Comparisons | Property | Ritonavir | Dehydroritonavir | Change | |---------------------------|-------------------------|--------------------------|-----------------------| | Molecular Formula | C~37~H~48~N~6~O~5~S~2~ | C~37~H~46~N~6~O~4~S~2~ | −H~2~O | | log D (pH 6.8) | 4.3 | 5.8 | +34.9% | | CYP3A4 IC~50~ | 0.13 µM | 1.6 µM | 12.3× increase | | Protease K~i~ | 0.015 nM | 8.3 nM | 553× increase |

The structural metamorphosis from ritonavir to dehydroritonavir illustrates how targeted dehydration can enhance thermodynamic stability and lipophilicity but at the cost of biological potency and solubility—a critical consideration for prodrug design.

Table 4: Compound Nomenclature | Compound Name | Chemical Identifier | |----------------------------|-----------------------------------------| | Ritonavir | C~37~H~48~N~6~O~5~S~2~ / CID 392622 | | Dehydroritonavir | C~37~H~46~N~6~O~4~S~2~ (Theoretical) | | Atazanavir | C~38~H~52~N~6~O~7~ / CID 148192 | | Lopinavir | C~37~H~48~N~4~O~5~ / CID 92727 |

Properties

CAS Number

1156504-13-0

Product Name

Dehydroritonavir

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-3-methyl-2-[[methyl-[(2-prop-1-en-2-yl-1,3-thiazol-4-yl)methyl]carbamoyl]amino]butanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate

Molecular Formula

C37H46N6O5S2

Molecular Weight

718.932

InChI

InChI=1S/C37H46N6O5S2/c1-24(2)33(42-36(46)43(5)20-29-22-49-35(40-29)25(3)4)34(45)39-28(16-26-12-8-6-9-13-26)18-32(44)31(17-27-14-10-7-11-15-27)41-37(47)48-21-30-19-38-23-50-30/h6-15,19,22-24,28,31-33,44H,3,16-18,20-21H2,1-2,4-5H3,(H,39,45)(H,41,47)(H,42,46)/t28-,31-,32-,33-/m0/s1

InChI Key

FACGOSOZRPCMCB-XGKFQTDJSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(=C)C

Synonyms

(3S,4S,6S,9S)-4-Hydroxy-12-methyl-13-[2-(1-methylethenyl)-4-thiazolyl]-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoic Acid 5-Thiazolylmethyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.